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molecular formula C7H7BrFN B104819 5-Bromo-4-fluoro-2-methylaniline CAS No. 627871-16-3

5-Bromo-4-fluoro-2-methylaniline

Cat. No. B104819
M. Wt: 204.04 g/mol
InChI Key: DNCLVDGUXUSPTL-UHFFFAOYSA-N
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Patent
US08754071B2

Procedure details

A mixture of 5-bromo-4-fluoro-2-methylaniline (2.04 g, 10.0 mmol), CuCN (889 mg, 10.0 mmol) and CuI (1.9 g, 10.0 mmol) in NMP was purged with N2 for 5 minutes and then sealed and heated at 195° C. for 30 minutes under microwave condition. The mixture was subjected to standard aqueous workup to give a residue which was purified by silica chromatography to yield 5-amino-2-fluoro-4-methylbenzonitrile (51) (540 mg, 36% yield). MS m/z 151.0 (M+1)+.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
889 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:10])=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].[C:11]([Cu])#[N:12]>CN1C(=O)CCC1.[Cu]I>[NH2:7][C:6]1[C:5]([CH3:9])=[CH:4][C:3]([F:10])=[C:2]([CH:8]=1)[C:11]#[N:12]

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
BrC=1C(=CC(=C(N)C1)C)F
Name
CuCN
Quantity
889 mg
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O
Name
CuI
Quantity
1.9 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2 for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C#N)C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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